5-Phenyl-1,3,4-oxadiazole-2-carboxamide
Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound that features a five-membered ring containing one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-oxadiazole derivatives, have been shown to target various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s worth noting that related 1,3,4-oxadiazole derivatives have been shown to interact with their targets, leading to disruption of growth and pathogenicity of bacteria by interfering with pathways associated with bacterial virulence .
Biochemical Pathways
5-Phenyl-1,3,4-oxadiazole-2-carboxamide may affect several biochemical pathways. Similar compounds have been found to interfere with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .
Result of Action
Related compounds have been shown to disrupt the growth and pathogenicity of bacteria .
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,3,4-oxadiazole-2-carboxamide plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antibacterial and antifungal properties by inhibiting the activity of specific enzymes involved in the biosynthesis of bacterial cell walls and fungal cell membranes . Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby modulating their activity and protecting cells from oxidative damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair, thereby preventing the proliferation of cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and a subsequent decrease in efficacy . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist for several days, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties, without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to serum albumin and other plasma proteins, influencing its distribution and bioavailability . The localization and accumulation of this compound in specific tissues can enhance its therapeutic efficacy and reduce off-target effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, this compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, its localization in mitochondria can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxamide typically involves the cyclization of N,N’-diacylhydrazines. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, followed by substitution reactions to introduce the phenyl group at the 5-position . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazoles .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the oxadiazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted oxadiazoles, amine derivatives, and various functionalized phenyl compounds .
Scientific Research Applications
5-Phenyl-1,3,4-oxadiazole-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar biological activities but different chemical properties.
1,2,5-Oxadiazole: Known for its use in materials science due to its stability and electronic properties.
1,3,4-Oxadiazole Derivatives: Various derivatives with different substituents exhibit a range of biological activities.
Uniqueness: 5-Phenyl-1,3,4-oxadiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a versatile building block in synthetic chemistry and its potential in drug development make it a compound of significant interest .
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-7(13)9-12-11-8(14-9)6-4-2-1-3-5-6/h1-5H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYDLJVHFJXBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68496-74-2 | |
Record name | 5-phenyl-1,3,4-oxadiazole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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